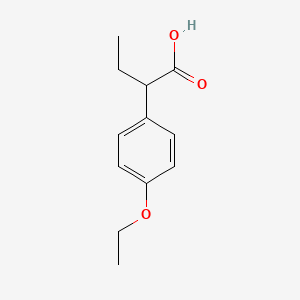
2,2-Difluoro-1-(2,4,6-trifluorophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1-(2,4,6-trifluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H3F5O. It is a ketone derivative characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2,2-Difluoro-1-(2,4,6-trifluorophenyl)ethan-1-one can be achieved through several methods:
Friedel-Crafts Acylation: One common method involves the Friedel-Crafts acylation of 2,4,6-trifluorobenzene with 2,2-difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Direct Fluorination: Another approach involves the direct fluorination of 1-(2,4,6-trifluorophenyl)ethanone using a fluorinating agent like sulfur tetrafluoride (SF4) under controlled conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1-(2,4,6-trifluorophenyl)ethan-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic molecules, which are valuable in pharmaceuticals and agrochemicals.
Medicinal Chemistry: Research into its potential as a pharmacophore for the development of new drugs targeting specific biological pathways is ongoing.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-1-(2,4,6-trifluorophenyl)ethan-1-one in chemical reactions involves the electron-withdrawing effects of the fluorine atoms, which influence the reactivity of the ketone group. This effect can stabilize transition states and intermediates, facilitating various reactions such as nucleophilic substitution and reduction . The molecular targets and pathways involved in its biological activity are still under investigation, with studies focusing on its interactions with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
2,2-Difluoro-1-(2,4,6-trifluorophenyl)ethan-1-one can be compared with other fluorinated ketones such as:
2,2,2-Trifluoroacetophenone: This compound has a similar structure but with fewer fluorine atoms, resulting in different reactivity and applications.
1-(2,4-Difluorophenyl)ethanone:
The unique combination of multiple fluorine atoms in this compound imparts distinct properties that make it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H3F5O |
|---|---|
Molekulargewicht |
210.10 g/mol |
IUPAC-Name |
2,2-difluoro-1-(2,4,6-trifluorophenyl)ethanone |
InChI |
InChI=1S/C8H3F5O/c9-3-1-4(10)6(5(11)2-3)7(14)8(12)13/h1-2,8H |
InChI-Schlüssel |
KIHCGCZJRBASJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)C(=O)C(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



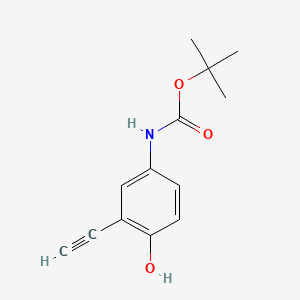
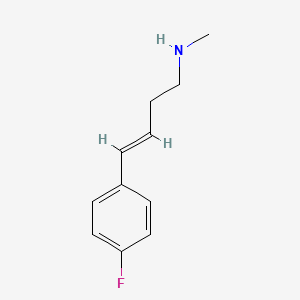
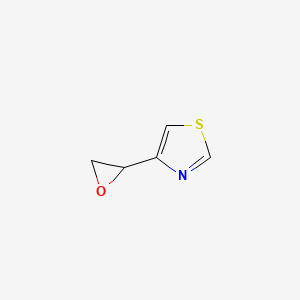

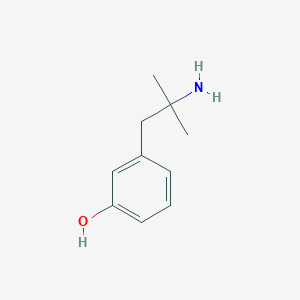

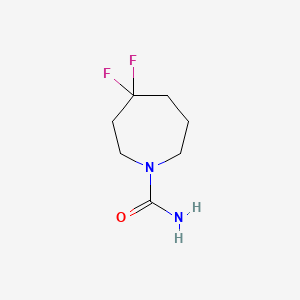
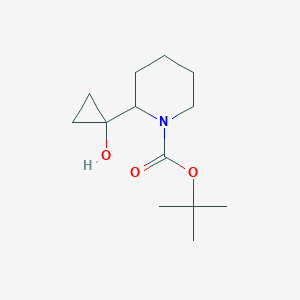
![5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide](/img/structure/B13601863.png)
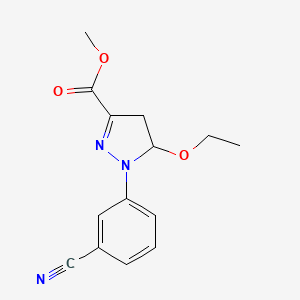
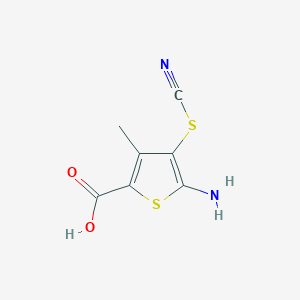
![1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601880.png)
